Sterically Constrained Aromatic Turn Inducer: Ortho-Methyl Substitution Distinguishes This Building Block from Fmoc-3-aminobenzoic Acid
Fmoc-3-amino-2-methylbenzoic acid (Fmoc-γ-Mba) provides a conformationally restricted aromatic scaffold due to the 2-methyl group adjacent to the carboxylic acid. When compared to the unsubstituted analog Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH, CAS 185116-42-1), the ortho-methyl substitution introduces steric hindrance that alters backbone dihedral angles and restricts rotational freedom around the C(aromatic)–C(carboxyl) bond . This constraint is critical for applications requiring precise spatial orientation of functional groups, such as cyclic peptide nanotubes where interior functional group presentation depends on side-chain positioning [1].
| Evidence Dimension | Conformational restriction (steric hindrance adjacent to carboxyl group) |
|---|---|
| Target Compound Data | 2-methyl substitution adjacent to COOH (ortho to carboxyl, meta to amino) |
| Comparator Or Baseline | Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH): no methyl substitution at 2-position |
| Quantified Difference | Qualitative structural difference only; no direct comparative conformational data available |
| Conditions | Molecular modeling and peptide backbone conformational analysis (inferred from analogous 3-amino-2-methylbenzoic acid-containing peptides [1]) |
Why This Matters
For procurement decisions, this compound enables controlled conformational restriction unattainable with unsubstituted Fmoc-3-aminobenzoic acid, directly impacting peptidomimetic design where backbone rigidity is a design criterion.
- [1] Rodriguez-Vazquez N, et al. Processable Cyclic Peptide Nanotubes with Tunable Interiors. Academia.edu, 2011. View Source
